Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a sulfanyl group, among others. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine, resulting in the formation of the desired dihydropyridine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating ion channels, particularly calcium channels, which play a crucial role in various physiological processes. The compound’s structure allows it to bind to these channels, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Properties
Molecular Formula |
C30H26ClN3O3S |
---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-cyano-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H26ClN3O3S/c1-3-37-30(36)27-26(20-12-14-22(31)15-13-20)24(17-32)29(34-28(27)21-9-5-4-6-10-21)38-18-25(35)33-23-11-7-8-19(2)16-23/h4-16,26,34H,3,18H2,1-2H3,(H,33,35) |
InChI Key |
UMBHMAPFDIECEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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